3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate
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Overview
Description
3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and a benzyloxycarbonyl-protected amino propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps, including the formation of the chromenone core, the introduction of the bromophenoxy group, and the attachment of the benzyloxycarbonyl-protected amino propanoate moiety. One common synthetic route involves the following steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenoxy Group: This step often involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the chromenone core.
Attachment of the Benzyloxycarbonyl-Protected Amino Propanoate Moiety: This can be accomplished through esterification or amidation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group and the chromenone core play crucial roles in binding to these targets, while the benzyloxycarbonyl-protected amino propanoate moiety may influence the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate
- 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
Uniqueness
3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C27H22BrNO7 |
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Molecular Weight |
552.4 g/mol |
IUPAC Name |
[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C27H22BrNO7/c1-17-26(36-20-9-7-19(28)8-10-20)25(31)22-12-11-21(15-23(22)34-17)35-24(30)13-14-29-27(32)33-16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,29,32) |
InChI Key |
POECXTDGEUZRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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